Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-
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Overview
Description
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine is a complex organic compound that features a unique combination of cycloheptyl, quinoline, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting with a suitable precursor, such as 2-methylquinoline, various functional groups are introduced through reactions like Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Guanidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced quinoline or thiazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Cycloheptyl-3-(quinolin-4-yl)-2-(thiazol-2-yl)guanidine: Lacks the methyl group on the quinoline ring.
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(imidazol-2-yl)guanidine: Contains an imidazole ring instead of a thiazole ring.
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(pyridyl)guanidine: Features a pyridine ring instead of a thiazole ring.
Uniqueness
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine is unique due to the specific combination of cycloheptyl, quinoline, and thiazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
71079-62-4 |
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Molecular Formula |
C21H25N5S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-cycloheptyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C21H25N5S/c1-15-14-19(17-10-6-7-11-18(17)23-15)25-20(26-21-22-12-13-27-21)24-16-8-4-2-3-5-9-16/h6-7,10-14,16H,2-5,8-9H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
DQBUUVLONKHCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCCC3)NC4=NC=CS4 |
Origin of Product |
United States |
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